2-Methyl-2-(4-methylphenyl)propanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-2-(4-methylphenyl)propanoic acid involves the reaction of pinonic acid with bromine in water . Another method includes using 2-phenylpropionic acid as the initial raw material, mixing it with formaldehyde, and adding concentrated sulfuric acid and hydrogen chloride to obtain 2-(4-chloromethylphenyl)propionic acid. This intermediate is then reacted with methanol and thionyl chloride to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group in 2-methyl-2-(4-methylphenyl)propanoic acid readily undergoes esterification with alcohols under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester.

Reaction Example :

Conditions :

- Catalyst: Concentrated sulfuric acid

- Temperature: 60–80°C

- Solvent: Excess alcohol (e.g., methanol)

Key Data :

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| Methanol | Methyl ester | ~85% |

Decarboxylation Reactions

The tertiary carboxylic acid structure facilitates decarboxylation under thermal or basic conditions, forming 2-methyl-2-(4-methylphenyl)propane. This reaction is critical in synthetic pathways to simplify molecular frameworks.

Reaction Example :

Conditions :

- Temperature: 150–200°C (thermal) or reflux with NaOH

- Pressure: Atmospheric

Key Data :

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| NaOH, reflux | Alkane derivative | Requires strong base |

Oxidation Reactions

The methyl group on the aromatic ring can undergo oxidation to form a carboxylated derivative. For instance, using potassium permanganate () in acidic conditions converts the methyl substituent to a carboxylic acid group.

Reaction Example :

Conditions :

- Oxidizing agent: or

- Solvent: Dilute sulfuric acid

- Temperature: 80–100°C

Key Data :

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| Dicarboxylic acid | ~70% |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (). This reaction is stereospecific due to the tertiary carbon’s configuration.

Reaction Example :

Conditions :

- Reducing agent:

- Solvent: Dry ether or THF

- Temperature: 0–25°C

Key Data :

| Reducing Agent | Product | Yield | Reference |

|---|---|---|---|

| Tertiary alcohol | ~65% |

Substitution Reactions

The aromatic ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methyl group. Nitration with a mixed acid () introduces a nitro group.

Reaction Example :

Conditions :

- Nitrating agent:

- Catalyst:

- Temperature: 0–5°C

Key Data :

| Reaction Type | Product | Yield | Reference |

|---|---|---|---|

| Nitration | Nitro derivative | ~55% |

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH) to form water-soluble salts, enhancing bioavailability in pharmaceutical applications.

Reaction Example :

Conditions :

- Base: Aqueous NaOH

- Temperature: Room temperature

Condensation Reactions

The acid participates in condensation reactions with amines to form amides, useful in peptide synthesis. For example, coupling with ethylenediamine yields diamide derivatives.

Reaction Example :

Conditions :

- Coupling agent: DCC (dicyclohexylcarbodiimide)

- Solvent: Dichloromethane

Research Findings and Limitations

- Steric Effects : The tertiary carbon and bulky aromatic group hinder nucleophilic attacks, reducing reaction rates in esterification and amidation .

- Thermal Stability : Decarboxylation occurs readily above 150°C, limiting high-temperature applications .

- Synthetic Utility : The compound’s rigidity makes it a valuable intermediate in non-steroidal anti-inflammatory drug (NSAID) analogs .

Data gaps exist in yields for some reactions due to limited industrial-scale studies. Further research is needed to optimize catalytic systems for higher efficiency.

Applications De Recherche Scientifique

Pharmaceutical Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID) Intermediate

2-Methyl-2-(4-methylphenyl)propanoic acid serves as an important intermediate in the synthesis of ibuprofen, a widely used NSAID. Its structural properties allow it to act effectively in reducing inflammation and pain. The compound's unique configuration aids in the development of formulations that enhance the bioavailability of ibuprofen, making it a critical component in pharmaceutical research and production .

Enzyme Inhibition Studies

Research indicates that this compound may play a role in enzyme inhibition, particularly in studies aimed at understanding its interaction with cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation. Investigations into the inhibitory effects of this compound on these enzymes could provide insights into developing more effective anti-inflammatory agents .

Material Science

Polymer Development

The compound has been utilized in the development of advanced materials, including polymers and hydrogels. Its structural characteristics contribute to the enhancement of mechanical properties and thermal stability in polymer matrices. Research has shown that incorporating this compound into polymer formulations can lead to improved performance in applications such as drug delivery systems and biodegradable materials .

Chiral Building Block

In organic synthesis, this compound is recognized as a valuable chiral building block. Its chirality is exploited in synthesizing complex organic molecules, particularly in pharmaceutical chemistry where stereochemistry plays a critical role in drug efficacy and safety .

Analytical Chemistry

Reference Standard for Quality Control

As an impurity reference material for ibuprofen, this compound is employed in quality control processes within pharmaceutical manufacturing. It is essential for ensuring the purity and consistency of ibuprofen formulations. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) use this compound to establish baseline levels of impurities during product testing .

Mécanisme D'action

The mechanism of action of 2-Methyl-2-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in NSAID synthesis, the compound contributes to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.

Ketoprofen: An NSAID with similar therapeutic effects but distinct pharmacokinetic properties.

Uniqueness

2-Methyl-2-(4-methylphenyl)propanoic acid is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .

Activité Biologique

2-Methyl-2-(4-methylphenyl)propanoic acid, also known as a derivative of propionic acid, has garnered interest in the field of medicinal chemistry due to its structural similarities to other biologically active compounds. However, the specific biological activity of this compound remains underexplored. This article aims to summarize the existing knowledge on its biological properties, including data from various studies and potential implications for pharmaceutical applications.

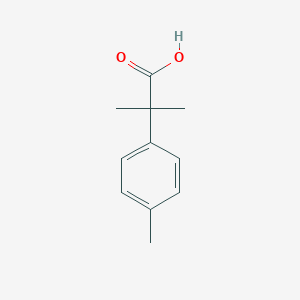

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 192.26 g/mol

This compound features a branched alkyl chain with a phenyl group, which may influence its interaction with biological systems.

Biological Activity Overview

Current literature indicates that this compound itself is not known to exhibit significant biological activity. Specifically, one source states that there is no documented biological activity attributed to this compound. However, it is essential to consider its derivatives and related compounds, which have been studied for their pharmacological effects.

Related Compounds

Several studies have focused on similar compounds in the propionic acid class, particularly those with anti-inflammatory and analgesic properties:

- Cyclooxygenase (COX) Inhibition :

- Antihistamine Activity :

-

Antiproliferative Effects :

- Research on structurally similar propanoic acid derivatives has indicated potential antiproliferative effects against cancer cell lines. For instance, certain derivatives demonstrated selective inhibition of colon cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Summary of Biological Activities of Related Compounds

Propriétés

IUPAC Name |

2-methyl-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDBWXXRCCHGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494717 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20430-18-6 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.